molecular formula C21H21NO6 B2773586 (Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 904009-07-0

(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2773586
CAS No.: 904009-07-0
M. Wt: 383.4
InChI Key: XRFGHELSPKZYQU-ZDLGFXPLSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-12-8-14(27-21(24)22(2)3)11-17-19(12)20(23)18(28-17)10-13-6-7-15(25-4)16(9-13)26-5/h6-11H,1-5H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFGHELSPKZYQU-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes a benzofuran moiety and various functional groups, which contribute to its biological activities. This article reviews the biological activity of this compound, emphasizing its antioxidant, antitumor, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO6, with a molecular weight of 383.4 g/mol. The compound's structure is characterized by the presence of a dimethylcarbamate group and methoxy substituents on the benzofuran ring.

Antioxidant Properties

The presence of methoxy groups in the compound enhances its antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related diseases. Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant effects, which may be attributed to their ability to scavenge free radicals effectively.

Antitumor Activity

Research has shown that this compound may possess antitumor properties. Similar derivatives have demonstrated efficacy in inhibiting tumor growth through various mechanisms:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to halt the proliferation of cancer cells by interfering with cell cycle progression.

A study highlighted the effectiveness of related compounds in inhibiting specific cancer cell lines, suggesting that (Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo derivatives could be promising candidates for anticancer therapy.

Anti-inflammatory Effects

Anti-inflammatory properties are another significant aspect of this compound's biological activity. Compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo have been reported to modulate inflammatory pathways effectively. This modulation can provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to (Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo:

  • Study on GSK-3β Inhibition : Research focused on glycogen synthase kinase 3β (GSK-3β) as a target for various diseases found that certain derivatives exhibited potent inhibitory effects on GSK-3β activity. This inhibition is relevant for conditions such as Alzheimer's disease and cancer .
  • Antibacterial and Antifungal Activities : A series of thiazolidinone derivatives were synthesized and evaluated for antibacterial and antifungal activities against various pathogens. Some derivatives showed comparable or superior activity compared to standard drugs .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1. 3-MethoxyflavoneFlavone backboneAntioxidant, anti-inflammatory
2. 5-MethoxyindoleIndole structureAntitumor, neuroprotective
3. 4-DimethoxyphenolSimple phenolicAntioxidant
4. Benzofuran derivativesBenzofuran coreVarious bioactivities including antimicrobial

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